molecular formula C21H35N3O B3845735 2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide

2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide

Cat. No.: B3845735
M. Wt: 345.5 g/mol
InChI Key: JDAVCZRETPVNHV-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide is a complex organic compound known for its unique structure and properties It is composed of an adamantyl group, a tetramethylpiperidine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.

    Synthesis of Tetramethylpiperidine: The tetramethylpiperidine moiety is prepared by reacting acetone with ammonia and formaldehyde.

    Coupling Reaction: The adamantyl group is then coupled with the tetramethylpiperidine moiety through an acetamide linkage using reagents such as acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]ethanol
  • **2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]propane

Uniqueness

2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide is unique due to its specific combination of an adamantyl group, a tetramethylpiperidine moiety, and an acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O/c1-19(2)11-17(12-20(3,4)24-19)22-23-18(25)13-21-8-14-5-15(9-21)7-16(6-14)10-21/h14-16,24H,5-13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAVCZRETPVNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)CC23CC4CC(C2)CC(C4)C3)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Reactant of Route 2
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Reactant of Route 3
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Reactant of Route 4
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Reactant of Route 5
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Reactant of Route 6
2-(1-adamantyl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide

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